5-(2-Cyanoethyl)-2-fluorobenzonitrile

Description

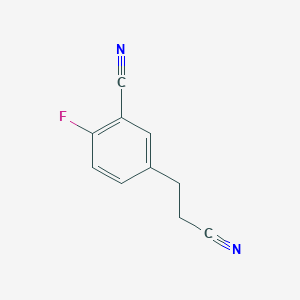

5-(2-Cyanoethyl)-2-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 2-position, a nitrile (-C≡N) group at the 1-position, and a 2-cyanoethyl (-CH₂CH₂CN) group at the 5-position. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile and cyanoethyl groups offer versatile reactivity for further chemical modifications, such as nucleophilic additions or cross-coupling reactions.

Properties

Molecular Formula |

C10H7FN2 |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

5-(2-cyanoethyl)-2-fluorobenzonitrile |

InChI |

InChI=1S/C10H7FN2/c11-10-4-3-8(2-1-5-12)6-9(10)7-13/h3-4,6H,1-2H2 |

InChI Key |

OZHOLHVVIUSYAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC#N)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanoethyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the cyanoethyl group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted benzonitriles.

Scientific Research Applications

5-(2-Cyanoethyl)-2-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be utilized in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Cyanoethyl)-2-fluorobenzonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the desired outcome.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares 5-(2-Cyanoethyl)-2-fluorobenzonitrile with structurally related fluorobenzonitrile derivatives, highlighting substituent effects on molecular properties and applications:

Substituent Effects on Reactivity and Bioactivity

- Cyanoethyl vs. Bromomethyl/Chloromethyl: The cyanoethyl group (-CH₂CH₂CN) introduces a nitrile-terminated alkyl chain, enabling conjugation or polymerization reactions. In contrast, bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl) groups are electrophilic, facilitating nucleophilic substitutions to generate derivatives for drug discovery .

- Fluorine and Trifluoromethoxy : Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism. The trifluoromethoxy group (-OCF₃) in 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile provides steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Benzyl vs. Alkyl Substituents : 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile demonstrates enhanced kinase inhibition compared to alkyl-substituted analogs due to aromatic stacking interactions with target proteins .

Research Findings and Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.